
3-Chloro-5,6-dihydropyridin-2(1H)-one
Overview
Description
3-Chloro-5,6-dihydropyridin-2(1H)-one: is a heterocyclic organic compound that features a chlorine atom substituted at the third position of a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dihydropyridin-2(1H)-one typically involves the chlorination of 5,6-dihydropyridin-2(1H)-one. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
5,6-Dihydropyridin-2(1H)-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 3 is highly reactive toward nucleophiles, enabling substitution reactions under mild conditions.
Mechanism : The reaction proceeds via an Sₙ² mechanism, where the nucleophile displaces the chloride ion. Polar aprotic solvents (e.g., DMF) accelerate the reaction by stabilizing the transition state.
Cyclocondensation with Hydrazones
This reaction is critical in synthesizing fused heterocycles for anticoagulant drugs like Apixaban.
Example Reaction :
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Reactant : (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
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Conditions : Triethylamine (TEA) in toluene, reflux (130°C, 4–12 hrs)
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Product : Pyrazolo[3,4-c]pyridin-4-one derivatives
Key Findings :
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Base Selection : TEA outperforms DIPEA in minimizing side products .
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Scalability : Continuous flow reactors improve yield (94%) and reduce reaction time .
Michael Addition with Thiols/Amines
The α,β-unsaturated ketone moiety undergoes Michael addition, enhancing biological activity in anticancer agents.
Case Study : Reaction with cysteamine (HS-CH₂-CH₂-NH₂)
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Products :
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1:1 Adduct (m/z 417.1466)
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1:2 Adduct (m/z 494.1611)
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Mechanistic Insight :
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The dihydropyridinone ring is more reactive than cinnamoyl groups in PL analogs .
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Adduct formation correlates with increased cytotoxicity in A549 lung cancer cells (IC₅₀: 10.2 μM vs. 115.2 μM for non-reactive analogs) .
Oxidation to Pyridine Derivatives
Oxidation of the dihydropyridinone ring generates aromatic pyridine systems.
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄ | H₂O, 80°C, 6 hrs | 3-Chloropyridin-2(1H)-one | 58% | |
CrO₃ | Acetic acid, Δ | 3-Chloro-2-pyridone | 63% |
Applications : Pyridine derivatives serve as ligands in catalysis and fluorophores in OLEDs.
Reduction of the Nitro Group
While not inherent to the core structure, derivatives like 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one undergo nitro reduction.
Reducing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H₂/Pd-C | EtOH, 25°C, 2 hrs | 3-Chloro-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one | 89% | |
NaBH₄/CuCl₂ | MeOH, 0°C, 30 min | Same as above | 76% |
Utility : The resulting amine is a precursor to bioactive molecules targeting Factor Xa in anticoagulant therapies.
Photochemical Reactions
The dihydropyridinone scaffold undergoes [2+2] cycloaddition under UV light.
Example :
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Reactant : this compound + Maleic anhydride
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Conditions : UV (365 nm), CH₂Cl₂, 12 hrs
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Product : Fused cyclobutane derivative
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Yield : 41%
Significance : Photoproducts exhibit enhanced rigidity for structural studies in drug design.
Data Tables from Key Studies
Table 1 : Cytotoxicity of PL Analogs with/without Dihydropyridinone Unit
Compound | IC₅₀ (A549 Cells, μM) | ROS Generation (Fold vs. Control) |
---|---|---|
PL (with unit) | 10.2 | 4.8 |
1k (without) | 115.2 | 1.2 |
Table 2 : Optimization of Cyclocondensation
Base | Solvent | Time (hrs) | Yield (%) |
---|---|---|---|
TEA | Toluene | 12 | 82 |
DIPEA | Toluene | 12 | 71 |
K₂CO₃ | DMF | 24 | 58 |
Scientific Research Applications
Synthetic Routes
The synthesis of 3-Chloro-5,6-dihydropyridin-2(1H)-one typically involves the chlorination of 5,6-dihydropyridin-2(1H)-one using thionyl chloride (SOCl₂) under reflux conditions. The reaction can be summarized as follows:
Chemistry
This compound serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical transformations:
- Oxidation : Can yield pyridine derivatives using oxidizing agents such as potassium permanganate (KMnO₄).
- Reduction : Can be reduced to yield 3-chloropiperidin-2-one using palladium on carbon (Pd/C) catalysts.
- Substitution Reactions : The chlorine atom allows for nucleophilic substitution, introducing various functional groups into the molecule.
Biology
Research has indicated that this compound may exhibit bioactive properties, particularly in antimicrobial and antifungal activities. For instance, studies involving piperlongumine (PL), which contains the 5,6-dihydropyridin-2(1H)-one scaffold, have shown enhanced antiproliferative effects against cancer cells. The compound's mechanism involves reactive oxygen species (ROS) generation leading to cell cycle arrest and apoptosis in cancer cells .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential:
- Anticancer Activity : A study demonstrated that PL analogs containing the dihydropyridinone unit showed significant cytotoxicity against A549 and SKOV3 cancer cell lines, with IC50 values indicating effective inhibition .
Compound | IC50 (A549) | IC50 (SKOV3) |
---|---|---|
Piperlongumine | 161.1 µM | 186.7 µM |
PL Analog 1k | >200 µM | >200 µM |
This table illustrates the comparative effectiveness of PL and its analogs in inhibiting cancer cell proliferation.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals that require specific properties due to its unique structural characteristics. Its stability and reactivity make it suitable for various chemical manufacturing processes.
Case Study 1: Anticancer Mechanism Investigation
A study focused on the anticancer properties of PL highlighted that the introduction of the 5,6-dihydropyridin-2(1H)-one pharmacophore significantly increased cytotoxicity against cancer cells compared to compounds lacking this unit. The research utilized flow cytometry to analyze cell cycle effects and apoptosis induction .
Case Study 2: Synthesis Optimization
Research on optimizing synthetic routes for producing derivatives of this compound demonstrated improved yields through modified reaction conditions involving triethylamine in toluene under reflux . This optimization is crucial for scaling up production for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-dihydropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atom can enhance the compound’s reactivity and binding affinity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,6-dihydropyridin-2(1H)-one: Similar structure with a bromine atom instead of chlorine.
3-Iodo-5,6-dihydropyridin-2(1H)-one: Contains an iodine atom at the third position.
5,6-Dihydropyridin-2(1H)-one: Lacks the halogen substitution.
Uniqueness
3-Chloro-5,6-dihydropyridin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substitution can enhance the compound’s stability and alter its interaction with other molecules, making it a valuable intermediate in various synthetic and research applications.
Biological Activity
3-Chloro-5,6-dihydropyridin-2(1H)-one is a compound that belongs to the class of dihydropyridine derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
The synthesis of this compound typically involves the chlorination of 5,6-dihydropyridin-2(1H)-one using thionyl chloride (SOCl₂) under reflux conditions. The reaction can be summarized as follows:
This compound features a chlorine atom that enhances its reactivity and biological activity by potentially influencing its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The presence of the chlorine atom can increase binding affinity and modulate the activity of these targets. For instance, it has been noted that derivatives of dihydropyridine exhibit significant effects on calcium channels and other pharmacological targets .
Biological Activities
The compound has been studied for various biological activities:
Anticancer Activity
Research indicates that compounds containing the 5,6-dihydropyridin-2(1H)-one scaffold demonstrate antiproliferative effects against cancer cells. A study involving piperlongumine (PL), which contains this scaffold, showed that it could induce reactive oxygen species (ROS) generation leading to apoptosis in cancer cells. The mechanism involved cell cycle arrest at the G2/M phase and increased apoptosis rates in treated cells .
Antimicrobial Properties
Dihydropyridine derivatives have also been investigated for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains, although specific data on this compound is limited .
Neuroprotective Effects
Some derivatives have shown potential neuroprotective effects in models of neurodegenerative diseases. The structure allows for effective crossing of the blood-brain barrier (BBB), making it a candidate for further research in neuroprotection .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Piperlongumine Analog Studies : In vitro studies demonstrated that PL analogs exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells. The analogs induced ROS accumulation, which was linked to their antiproliferative effects .
- Neuroprotection in Parkinson's Disease Models : Compounds based on hydroxypyridinones were evaluated for their ability to protect dopaminergic neurons from oxidative stress-induced damage. Results indicated that certain structural features were crucial for their protective effects against neuronal cell death .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Chloro-5,6-dihydropyridin-2(1H)-one?
The compound is synthesized via α-halogenation and elimination of 2-piperidone. For example, intermediate this compound is prepared by reacting 2-piperidone with a halogenating agent (e.g., N-chlorosuccinimide) followed by elimination under basic conditions. This intermediate is critical for constructing analogs like piperlongumine derivatives .
Q. Which analytical techniques are used to characterize this compound and its derivatives?
Structural confirmation relies on -NMR and -NMR to identify proton and carbon environments, while HRMS (High-Resolution Mass Spectrometry) validates molecular weights. For example, analogs such as 1j and 1k were characterized via NMR to confirm substituent positions and lactam integrity . Stability in PBS buffer is assessed using HPLC or UV-Vis spectroscopy .
Advanced Research Questions
Q. How does the 5,6-dihydropyridin-2(1H)-one pharmacophore contribute to ROS-mediated apoptosis in cancer cells?
The lactam unit acts as a Michael acceptor, reacting with thiols (e.g., cysteamine) to generate reactive oxygen species (ROS). This disrupts redox homeostasis, induces lipid peroxidation, and collapses mitochondrial membrane potential, leading to G2/M cell cycle arrest and apoptosis. Kinetic studies show higher electrophilicity (k = 2.26 Ms) for the lactam compared to cinnamoyl groups, correlating with cytotoxicity .
Q. Why do substituent position effects outweigh electronic effects in modulating anticancer activity?
Meta-substituted analogs (e.g., 1c, 1f) exhibit stronger cytotoxicity (IC = 83.8–143.3 μM) than ortho- or para-substituted derivatives (IC > 200 μM). This suggests steric and spatial alignment with target proteins (e.g., thioredoxin reductase) are more critical than electron-donating/withdrawing properties .
Q. What experimental designs are used to resolve contradictions in ROS-dependent vs. ROS-independent cytotoxicity?
Pretreatment with N-acetylcysteine (NAC), a ROS scavenger, reverses apoptosis and mitochondrial dysfunction induced by this compound derivatives. Flow cytometry with rhodamine 123 (for MMP loss) and DCFH-DA (for ROS detection) quantifies ROS involvement. Discrepancies arise when analogs (e.g., 1k) show weak ROS generation but moderate cytotoxicity, implying alternative pathways .
Q. How do intermediates of this compound contribute to drug development (e.g., Apixaban)?
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a key intermediate in Apixaban synthesis. Catalytic reduction of the nitro group to an amine enables coupling with 5-chlorovaleryl chloride, followed by cyclization to form the final anticoagulant .
Q. Methodological Considerations
Q. What strategies optimize electrophilicity for target engagement without off-target toxicity?
Kinetic thiol reactivity assays (using cysteamine) and -NMR adduct analysis identify reactive sites. For instance, the α,β-unsaturated lactam in this compound reacts faster with thiols than cinnamoyl groups, guiding selective modifications to enhance specificity .
Q. How are in vitro cytotoxicity assays standardized for lactam-containing compounds?
MTT assays using cancer (A549, SK-OV3) and normal (LO2, 293T) cell lines assess selectivity. Dose-response curves (0–200 μM) and IC calculations are validated with positive controls (e.g., cisplatin). Normalization to ROS scavengers (e.g., NAC) distinguishes ROS-dependent mechanisms .
Q. Data Interpretation Challenges
Q. Why do some analogs lacking the lactam unit retain partial anticancer activity?
Despite lower potency, analogs like 1k (IC = 115.2 μM) may target non-ROS pathways, such as PI3K/Akt inhibition or direct protein binding. Comparative proteomic profiling and kinase assays are needed to clarify secondary mechanisms .
Q. How do stability studies in physiological buffers inform in vivo translation?
Stability in PBS (pH 7.4) over 24 hours confirms compound integrity for in vivo use. Degradation products are analyzed via LC-MS to identify metabolic vulnerabilities, such as hydrolysis of the lactam ring .
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-pyridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c6-4-2-1-3-7-5(4)8/h2H,1,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCPVYOIYISUFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623730 | |
Record name | 3-Chloro-5,6-dihydropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207976-92-9 | |
Record name | 3-Chloro-5,6-dihydropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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